molecular formula C18H20BFO2 B2961398 (2'-Fluoro-4-biphenylyl)boronicAcidPinacolEster CAS No. 2254446-17-6

(2'-Fluoro-4-biphenylyl)boronicAcidPinacolEster

Cat. No.: B2961398
CAS No.: 2254446-17-6
M. Wt: 298.16
InChI Key: PEDYXABIFUJLPF-UHFFFAOYSA-N
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Description

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a biphenyl structure with a fluorine atom at the 2’ position and a boronic acid pinacol ester group, making it a valuable building block for creating complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester typically involves the reaction of 2’-fluoro-4-biphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: Palladium-based catalysts for coupling reactions

Industrial Production Methods

Industrial production of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: To ensure consistent quality and yield

    Purification: Crystallization or chromatography to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides

    Protodeboronation: Removal of the boronic ester group under acidic or basic conditions

    Oxidation: Conversion to the corresponding phenol using oxidizing agents

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents like THF or DCM

    Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide

    Oxidation: Hydrogen peroxide or other oxidizing agents

Major Products Formed

    Suzuki-Miyaura Coupling: Biphenyl derivatives

    Protodeboronation: Fluorobiphenyl

    Oxidation: Fluorophenol

Scientific Research Applications

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is used in various scientific research applications:

    Chemistry: As a reagent in cross-coupling reactions to synthesize complex organic molecules

    Biology: In the development of fluorescent probes and imaging agents

    Medicine: As a precursor for pharmaceuticals and drug delivery systems

    Industry: In the production of advanced materials and polymers

Mechanism of Action

The mechanism of action of (2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves:

    Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

    Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

    Reductive Elimination: The palladium catalyst releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Similar Compounds

  • Biphenyl-2-boronic acid pinacol ester
  • 2,4-Difluorophenylboronic acid pinacol ester
  • 4-Carboxy-2-fluorophenylboronic acid pinacol ester

Uniqueness

(2’-Fluoro-4-biphenylyl)boronic Acid Pinacol Ester is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the fluorine atom at the 2’ position enhances its stability and reactivity in cross-coupling reactions compared to other boronic esters.

Properties

IUPAC Name

2-[4-(2-fluorophenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDYXABIFUJLPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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